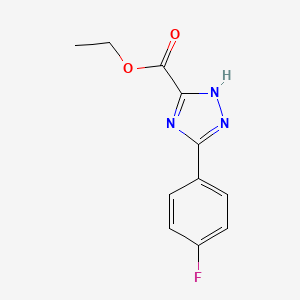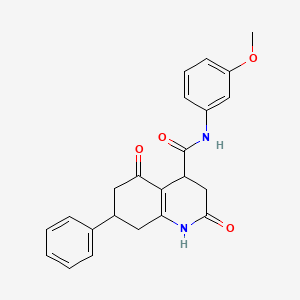![molecular formula C23H24N2O B15096581 4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one typically involves the condensation of dimethylaniline with phosgene or benzophenone . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Michler’s ketone involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted aromatic compounds .
Scientific Research Applications
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one involves its ability to interact with biological molecules and generate reactive oxygen species . This photodynamic action is mediated by a free-radical mechanism, which can lead to the disruption of cellular processes . The compound targets cellular membranes and DNA, causing oxidative damage and inhibiting cell growth .
Comparison with Similar Compounds
Similar Compounds
Gentian Violet: A triphenylmethane dye with similar photodynamic properties.
Crystal Violet: Another triphenylmethane dye used in staining and as an antiseptic.
Methyl Violet: A mixture of compounds used as a dye and in biological staining.
Uniqueness
4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in a distinct manner . Its ability to generate reactive oxygen species under light exposure makes it particularly valuable in photodynamic therapy .
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H24N2O/c1-24(2)20-11-5-17(6-12-20)23(19-9-15-22(26)16-10-19)18-7-13-21(14-8-18)25(3)4/h5-16H,1-4H3 |
InChI Key |
KSQUNBFVEKQJTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


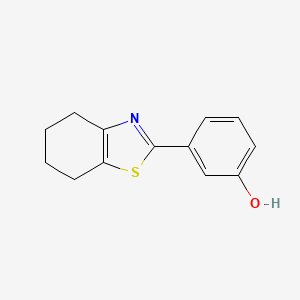
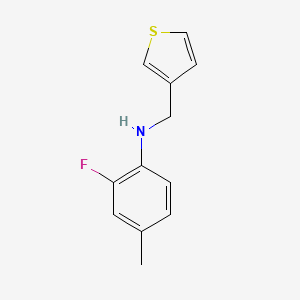
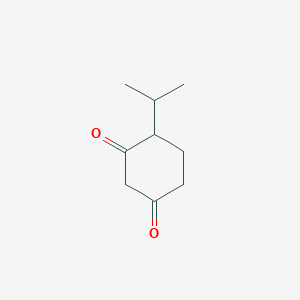

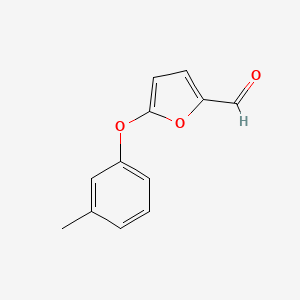
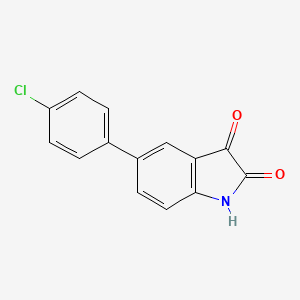
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
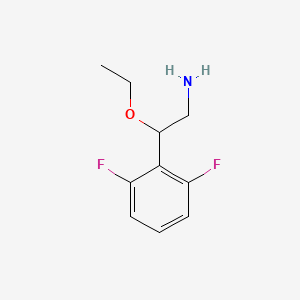
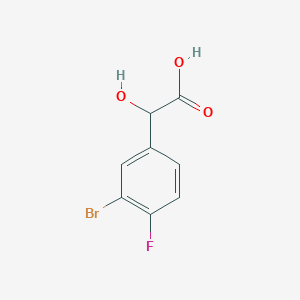

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

